molecular formula C11H13BrO2 B13670719 2-Bromo-1-(4-ethoxyphenyl)propan-1-one

2-Bromo-1-(4-ethoxyphenyl)propan-1-one

Cat. No.: B13670719
M. Wt: 257.12 g/mol
InChI Key: PBZZQPIFIPQKJN-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-ethoxyphenyl)propan-1-one is a brominated aromatic ketone with the ethoxy (-OCH₂CH₃) group at the para position of the phenyl ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The ethoxy group, an electron-donating substituent, influences reactivity, solubility, and intermolecular interactions compared to other substituents like halogens or methyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-ethoxyphenyl)propan-1-one typically involves the bromination of 1-(4-ethoxyphenyl)propan-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-ethoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted products like 1-(4-ethoxyphenyl)-2-azidopropan-1-one.

    Reduction: Formation of 1-(4-ethoxyphenyl)propan-1-ol.

    Oxidation: Formation of 4-ethoxybenzoic acid.

Scientific Research Applications

2-Bromo-1-(4-ethoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-ethoxyphenyl)propan-1-one involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The compound can also undergo reduction and oxidation reactions, altering its chemical structure and properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

Compound Name Molecular Formula Molecular Weight Substituent(s) Melting Point (°C) Boiling Point (°C) Key Properties References
2-Bromo-1-(4-ethoxyphenyl)propan-1-one C₁₁H₁₃BrO₂ 257.13 (calc.) 4-ethoxy N/A N/A Likely solid; moderate solubility in organic solvents -
2-Bromo-1-(4-methoxyphenyl)propan-1-one C₁₀H₁₁BrO₂ 243.10 4-methoxy 62–64 N/A Whitish solid; Rf = 0.64 (CH₂Cl₂); [M+H]⁺ = 243/245
2-Bromo-1-(4-fluorophenyl)propan-1-one C₉H₈BrFO 231.06 4-fluoro 35 260.8 Colorless/pale yellow solid; light-sensitive
2-Bromo-1-(3-chlorophenyl)propan-1-one C₉H₈BrClO 247.52 3-chloro N/A N/A Yellow-brown liquid; used in bupropion synthesis
2-Bromo-1-(2,4-dichlorophenyl)propan-1-one C₉H₈BrCl₂O 280.43 2,4-dichloro N/A N/A High halogen content; potential neurotoxicity
2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one C₁₂H₁₅BrO 255.16 4-ethyl, 2-methyl N/A N/A Branched chain; ChemSpider ID 23077756
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO 301.18 4-methyl, α,β-unsaturated N/A N/A Chalcone derivative; crystalline structure

Notes:

  • Electron-Donating vs. In contrast, electron-withdrawing groups (e.g., F, Cl) reduce electron density, favoring electrophilic reactions .
  • Physical State : Fluorinated and methoxy analogs are solids at room temperature, while chlorinated derivatives (e.g., 3-chloro) are liquids, likely due to reduced crystallinity from bulky substituents .
  • Solubility: Methoxy and ethoxy derivatives exhibit better solubility in polar organic solvents (e.g., CH₂Cl₂, ethanol) compared to halogenated analogs, which may prefer chlorinated solvents .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-bromo-1-(4-ethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H13BrO2/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12/h4-8H,3H2,1-2H3

InChI Key

PBZZQPIFIPQKJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(C)Br

Origin of Product

United States

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